molecular formula C11H9FO4 B8420437 3-Fluoro-5-methoxy-4-(2-propynyloxy)benzoic acid

3-Fluoro-5-methoxy-4-(2-propynyloxy)benzoic acid

Cat. No. B8420437
M. Wt: 224.18 g/mol
InChI Key: QMBVOUWCNCGHTH-UHFFFAOYSA-N
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Patent
US07902400B2

Procedure details

To 40 ml of methanol were added 4.5 g of 2-propynyl 3-fluoro-5-methoxy-4-(2-propynyloxy)benzoate and 20 ml of 15% aqueous sodium hydroxide solution and the mixture obtained was stirred at room temperature for 8 hours. Then, the reaction mixture was concentrated. Hydrochloric acid was added to the residue for acidification. Solids precipitated were collected by filtration and dried to obtain 3.7 g of 3-fluoro-5-methoxy-4-(2-propynyloxy)benzoic acid represented by the formula:
Name
2-propynyl 3-fluoro-5-methoxy-4-(2-propynyloxy)benzoate
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:11]=[C:12]([O:18][CH3:19])[C:13]=1[O:14][CH2:15][C:16]#[CH:17])[C:5]([O:7]CC#C)=[O:6].[OH-].[Na+]>CO>[F:1][C:2]1[CH:3]=[C:4]([CH:11]=[C:12]([O:18][CH3:19])[C:13]=1[O:14][CH2:15][C:16]#[CH:17])[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
2-propynyl 3-fluoro-5-methoxy-4-(2-propynyloxy)benzoate
Quantity
4.5 g
Type
reactant
Smiles
FC=1C=C(C(=O)OCC#C)C=C(C1OCC#C)OC
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture obtained
CONCENTRATION
Type
CONCENTRATION
Details
Then, the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
Hydrochloric acid was added to the residue for acidification
CUSTOM
Type
CUSTOM
Details
Solids precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
FC=1C=C(C(=O)O)C=C(C1OCC#C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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